Diisopropoxy-bisethylacetoacetatotitanate
Description
Significance of Organotitanium Compounds in Contemporary Chemical Research
Organotitanium compounds, characterized by a titanium-carbon bond, are of considerable interest in modern chemical research due to their diverse reactivity and broad utility. rsc.orgrsc.org As the second most abundant transition metal, titanium is an attractive choice for developing catalysts that are both cost-effective and have low toxicity. rsc.org The versatility of titanium allows it to participate in a wide range of chemical transformations, making organotitanium complexes valuable reagents in organic synthesis and industrial processes. rsc.org Their applications span from polymerization catalysts, like the famed Ziegler-Natta catalysts, to reagents in fine chemical synthesis. rsc.org The ability of titanium to exist in multiple oxidation states and its strong Lewis acidity are key attributes that researchers leverage to design catalysts for specific reactions. emerald.com This has led to significant advancements in areas such as asymmetric synthesis, radical chemistry, and the development of novel materials with tailored properties. emerald.com
Overview of Diisopropoxy-bisethylacetoacetatotitanate (DBEAT) in Catalysis and Materials Modification
This compound, a chelated organic titanate, is a testament to the functional diversity of organotitanium compounds. The chelation with ethyl acetoacetate (B1235776) ligands imparts stability to the molecule, making it less susceptible to rapid hydrolysis compared to simpler titanium alkoxides. garzantispecialties.com This stability is crucial for its application in various formulations.
In the realm of catalysis , DBEAT is particularly effective in esterification and transesterification reactions. garzantispecialties.com It functions as a Lewis acid catalyst, activating the carbonyl group of the carboxylic acid or ester, thereby facilitating nucleophilic attack by an alcohol. This catalytic activity is harnessed in the production of polyesters, plasticizers, and various specialty esters, often resulting in high yields and purity with minimal side reactions. garzantispecialties.com
As a materials modifier , DBEAT plays a critical role as a crosslinking agent and an adhesion promoter. In coatings, inks, and sealants, it can react with hydroxyl and carboxyl groups present in polymers and on substrate surfaces. garzantispecialties.comspecialchem.com This crosslinking action enhances the mechanical and chemical properties of the material, such as hardness, solvent resistance, and heat resistance. specialchem.com As an adhesion promoter, DBEAT forms a chemical bridge between inorganic substrates (like metals and glass) and organic polymer matrices, significantly improving the durability and longevity of coatings and adhesives. specialchem.comtridevresins.com
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 27858-32-8 |
| Molecular Formula | C18H32O8Ti |
| Molecular Weight | 424.31 g/mol |
| Appearance | Light reddish transparent liquid |
| Density | ~1.05 - 1.109 g/mL at 25 °C chemicalbook.comresearchgate.net |
| Refractive Index | ~1.518 - 1.522 at 20 °C chemicalbook.comresearchgate.net |
Current Research Landscape and Future Trajectories for this compound
The current research involving DBEAT and similar chelated titanates is focused on refining their performance in existing applications and exploring new frontiers. In catalysis, there is ongoing work to understand the reaction mechanisms in greater detail to optimize catalyst efficiency and selectivity for specific esterification processes. researchgate.net The development of more sustainable and environmentally friendly catalytic systems is a key trend, and the low toxicity of titanium-based catalysts makes them an attractive alternative to more hazardous compounds. chempoint.com
In materials science, research is directed towards the development of advanced coatings with enhanced properties such as self-healing and improved corrosion resistance, where DBEAT can act as a crucial crosslinking and adhesion-promoting component. paint.org Its role in the formulation of high-performance inks for flexible packaging is also an area of active development, with a focus on improving adhesion to challenging polymer substrates. tridevresins.comgoogle.com
The future for this compound and related organotitanium compounds appears promising. The drive towards more sustainable and high-performance materials will likely expand their use. solubilityofthings.com Potential future research directions include:
Nanotechnology: The use of organotitanium precursors, including chelated forms, in sol-gel processes to create nanostructured titanium dioxide coatings with unique photocatalytic and self-cleaning properties. nbinno.com
Advanced Polymers: The development of novel polymer composites where titanates act as coupling agents to improve the interface between organic polymers and inorganic fillers, leading to materials with superior mechanical and thermal properties.
"Green" Chemistry: Further exploration of titanate-catalyzed reactions that proceed under milder conditions and with higher atom economy, aligning with the principles of green chemistry. acs.org
The versatility and effectiveness of this compound ensure its continued importance in both industrial applications and academic research, with significant potential for innovation in the years to come.
Structure
2D Structure
Properties
Molecular Formula |
C18H36O8Ti |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-ethoxy-4-hydroxybut-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C6H10O3.2C3H8O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,8H,3H2,1-2H3;2*3-4H,1-2H3; |
InChI Key |
VGXVLYVUNHPWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C)O.CCOC(=CC(=O)C)O.CC(C)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Diisopropoxy Bisethylacetoacetatotitanate
Established Synthetic Routes for Diisopropoxy-bisethylacetoacetatotitanate
The most common and established method for synthesizing this compound is through a ligand exchange reaction. This process involves the reaction of a titanium tetraalkoxide with the chelating agent, ethyl acetoacetate (B1235776).
The primary precursors for this synthesis are titanium(IV) isopropoxide and ethyl acetoacetate. Titanium(IV) isopropoxide serves as the source of the central titanium atom and the two isopropoxy groups. Ethyl acetoacetate is a β-ketoester that acts as a bidentate ligand, coordinating to the titanium atom through the oxygen atoms of its enolate form to create a stable six-membered chelate ring. researchgate.net
Ti(OCH(CH₃)₂)₄ + 2 CH₃COCH₂COOC₂H₅ → Ti(OCH(CH₃)₂)₂(C₆H₉O₃)₂ + 2 (CH₃)₂CHOH
This reaction results in the formation of the desired this compound and isopropyl alcohol as a byproduct.
| Compound Name | Role | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| Titanium(IV) isopropoxide | Titanium Source | C₁₂H₂₈O₄Ti | 284.22 |
| Ethyl acetoacetate | Chelating Ligand | C₆H₁₀O₃ | 130.14 |
To ensure a high yield and purity of the final product, the reaction conditions must be carefully controlled. The reaction is an equilibrium process, and the removal of the isopropyl alcohol byproduct is crucial to drive the reaction toward the formation of the chelated product.
The reaction is typically carried out by adding the titanium alkoxide to the ethyl acetoacetate. google.com The process is often conducted at elevated temperatures, generally between 60 and 80 °C, to facilitate the reaction and the removal of the alcohol. google.com To effectively remove the isopropanol (B130326), the reaction can be performed under reduced pressure (vacuum distillation). The completion of the reaction is often indicated by the cessation of alcohol distillation. The reaction is generally complete within 2 to 5 hours under these preferred temperature conditions. google.com While the reaction can proceed without a solvent, an inert solvent may be used in some cases to control viscosity and improve heat transfer.
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Stoichiometric Ratio (Ti Alkoxide:Ligand) | 1:2 | Ensures complete substitution of two alkoxide groups. |
| Temperature | 60 - 80 °C | Accelerates reaction rate and aids in byproduct removal. google.com |
| Pressure | Atmospheric or Reduced | Vacuum application facilitates the distillation of isopropanol to drive equilibrium. google.com |
| Reaction Time | 2 - 5 hours | Sufficient time for reaction completion under optimal temperatures. google.com |
Industrial-Scale Production Techniques for this compound
On an industrial scale, the production of organotitanates like this compound is performed in large batch reactors. l-i.co.uk The synthesis methodology mirrors the laboratory-scale preparation but is adapted for larger volumes and process efficiency.
The process typically involves charging a heated glass-lined or stainless steel reactor with the stoichiometric amount of ethyl acetoacetate. Titanium(IV) isopropoxide is then added, often gradually, to the heated ligand. google.com The reactor is equipped with an agitator to ensure homogenous mixing and efficient heat transfer, along with a distillation column and condenser system to remove the isopropanol byproduct. The reaction is driven to completion by applying heat and, frequently, vacuum. google.com Quality control measures, such as monitoring the amount of distillate and testing the physical properties (e.g., density, refractive index, viscosity) of the product, are implemented to ensure the batch meets specifications. gelest.com The final product is a liquid that is filtered and packaged under an inert atmosphere, such as nitrogen, to prevent hydrolysis from atmospheric moisture.
Explorations in Green Chemistry Approaches for this compound Synthesis
In line with the principles of green and sustainable chemistry, research is exploring more environmentally benign methods for synthesizing organometallic compounds. mdpi.comuit.no While specific studies on this compound are not extensively documented, general advancements in the synthesis of metal chelates suggest potential green alternatives.
One significant approach is the development of solvent-free reaction conditions. For other metal acetylacetonates, syntheses have been developed that involve reacting a metal hydroxide (B78521) or oxide directly with the acetylacetone (B45752) ligand, eliminating the need for organic solvents and producing only water as a byproduct. google.comgoogle.com This approach, if adapted, could significantly reduce the environmental footprint of the synthesis.
Another area of exploration is the use of alternative energy sources to promote the reaction. Ultrasound-assisted synthesis (sonochemistry) has been shown to improve the synthesis of various nanomaterials and complexes, often at lower temperatures and with shorter reaction times. unito.itnih.gov The high-energy microenvironments created by acoustic cavitation can enhance reaction rates and yields. unito.it
Mechanochemical activation, a solvent-free technique that uses mechanical energy (e.g., ball milling) to induce chemical reactions, is another promising green method. This technique has been applied to the synthesis of titanium-siloxane compounds using β-diketonate complexes and could potentially be adapted for the synthesis of titanate chelates, eliminating the need for solvents and heating. mdpi.com These exploratory methods represent a shift towards more sustainable manufacturing processes for this class of organotitanium compounds.
Coordination Chemistry and Mechanistic Investigations of Diisopropoxy Bisethylacetoacetatotitanate
Ligand Exchange Dynamics in Diisopropoxy-bisethylacetoacetatotitanate Systems
The reactivity of this compound is significantly influenced by the lability and exchange dynamics of its ligands. The complex features two types of ligands: monodentate isopropoxy groups and bidentate ethylacetoacetate chelates. Generally, in such mixed-ligand systems, the monodentate ligands are more susceptible to substitution than the chelated ligands. The isopropoxy ligands can be exchanged with other nucleophilic species, such as alcohols or water, in the reaction medium. This exchange is a crucial step in many catalytic processes, allowing for the coordination of substrate molecules to the titanium center.
The dynamics of this exchange are influenced by several factors, including the nature of the incoming ligand, the solvent, and the temperature. Studies on similar dihalobis(β-diketonato)titanium(IV) complexes have demonstrated the lability of such structures, which can undergo rapid intramolecular and intermolecular exchange processes. acs.orgacs.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to study these dynamic equilibria and determine the rates of ligand exchange. The relative lability of the isopropoxy groups compared to the more strongly bound ethylacetoacetate ligands is a key feature governing the compound's role as a catalyst precursor. cymitquimica.com
Characterization of the Titanium Center as a Lewis Acid in this compound
The titanium atom in this compound is in the +4 oxidation state (Ti(IV)). alfa-chemistry.com This high oxidation state, combined with the electronegativity of the oxygen atoms in the ligands, results in a significant partial positive charge on the titanium center. Consequently, the titanium atom is electron-deficient and functions as a Lewis acid, capable of accepting electron pairs from donor molecules (Lewis bases). rsc.org
This Lewis acidity is the cornerstone of the compound's catalytic activity. escholarship.org By coordinating to electron-rich functional groups on substrate molecules (e.g., the oxygen of a carbonyl group), the titanium center can activate the substrate, making it more susceptible to nucleophilic attack. The strength of the Lewis acidity can be modulated by the electronic properties of the ligands. In this case, the isopropoxy and ethylacetoacetate ligands stabilize the Ti(IV) center, but it remains sufficiently acidic to interact with a wide range of substrates. cymitquimica.comalfa-chemistry.com The ability to form coordination complexes with reactants is a fundamental characteristic of titanium's role in promoting chemical reactions. rsc.orgrsc.org
Chelation Effects of Beta-Ketoester Ligands on this compound Stability
The stability of the this compound complex is greatly enhanced by the presence of the ethylacetoacetate ligands. Ethylacetoacetate is a beta-ketoester that, upon deprotonation, acts as a bidentate ligand, binding to the titanium center through its two oxygen atoms. This forms a stable six-membered ring structure.
This phenomenon is known as the chelate effect. The formation of one or more chelate rings significantly increases the thermodynamic stability of a coordination complex compared to a similar complex with only monodentate ligands. The increased stability arises from a favorable change in entropy upon chelation. In this complex, the two ethylacetoacetate ligands provide a robust coordination environment for the titanium(IV) ion, making the complex less prone to dissociation. acs.org This stability is crucial for maintaining the integrity of the catalytic species under reaction conditions. While the isopropoxy groups may be labile, the core bis(ethylacetoacetato)titanium structure provides a stable platform for catalytic turnover. acs.org
Elucidation of Reaction Pathways in this compound-Mediated Transformations
In catalytic cycles involving this compound, the coordination environment of the titanium center is dynamic and central to the reaction mechanism. alfa-chemistry.com A typical catalytic cycle begins with the coordination of a substrate molecule to the Lewis acidic titanium center, often by displacing one of the labile isopropoxy ligands. rsc.org
Once coordinated, the substrate is activated. For example, the polarization of a carbonyl bond is increased, facilitating a subsequent reaction step. The titanium complex can adopt various coordination geometries, such as octahedral or distorted octahedral, to accommodate the incoming substrate and transition states. alfa-chemistry.com After the chemical transformation occurs, the product molecule dissociates from the titanium center, regenerating the active catalytic species to participate in the next cycle. The interplay between stable chelation by the ethylacetoacetate ligands and the lability of the isopropoxy ligands allows the complex to serve as an efficient and reusable catalyst. cymitquimica.com
The direct observation and characterization of intermediate species are critical for elucidating the precise mechanism of a catalytic reaction. In catalysis mediated by this compound, intermediates are transient species formed by the interaction of the catalyst with reactants. These species typically involve the titanium center coordinated to one or more substrate molecules.
Identifying these short-lived intermediates is challenging but can be achieved using various spectroscopic techniques under reaction conditions (in-situ analysis). For instance, techniques like Fourier-Transform Infrared (FTIR) and NMR spectroscopy can provide structural information about catalyst-substrate adducts. Computational methods, such as Density Functional Theory (DFT), are also valuable for predicting the structures and energies of potential intermediates and transition states, complementing experimental findings. researchgate.net While specific intermediates for every reaction are unique, they generally share the feature of substrate activation through coordination to the Ti(IV) center. watson-int.com
Table 2: General Approaches to Characterizing Catalytic Intermediates
| Method | Information Provided |
|---|---|
| In-situ NMR Spectroscopy | Provides information on the structure and dynamic behavior of species in solution. |
| In-situ FTIR/Raman Spectroscopy | Detects changes in vibrational modes upon coordination of substrates to the metal center. |
| X-ray Crystallography | Can provide a definitive structure if an intermediate can be isolated and crystallized. |
| Computational Modeling (DFT) | Predicts geometries, energies, and reaction pathways for proposed intermediates. |
Catalytic Applications of Diisopropoxy Bisethylacetoacetatotitanate in Organic Synthesis and Polymer Systems
Diisopropoxy-bisethylacetoacetatotitanate as a Catalyst in Esterification Reactions
Titanium compounds, including this compound, are recognized as highly efficient catalysts for esterification and transesterification reactions. researchgate.nettib-chemicals.com They are particularly valuable in the production of polyesters, where they facilitate the reaction between dicarboxylic acids and diols to form long-chain polymers. google.com The catalytic activity of these compounds allows for reactions to proceed under milder conditions and with greater efficiency compared to uncatalyzed processes. kbrchem.com
The kinetic performance of titanium-based catalysts in esterification is a subject of detailed study. Kinetic analyses of polyesterification reactions reveal that the catalytic activity is critically dependent on the reaction conditions, particularly the concentration of water, which is a byproduct of the reaction. nih.gov Titanium catalysts are known to be susceptible to deactivation through hydrolysis, where reaction with water can lead to the formation of metal-oxo clusters with diminished catalytic activity. researchgate.netnih.gov
Under neat polycondensation conditions where water concentration is high, titanium catalysts may show limited activity. nih.gov However, their performance is dramatically different under azeotropic conditions that facilitate the continuous removal of water. nih.gov In these low-water environments, titanium-based catalysts have been shown to be highly active, in some cases outperforming other classes of metal catalysts. nih.gov
Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of polyester (B1180765) polycondensation catalyzed by titanium compounds. mdpi.comdntb.gov.ua These studies analyze different potential reaction pathways, such as the Lewis acid mechanism and various coordination mechanisms. mdpi.comdntb.gov.ua The analysis provides insight into the reaction energy barriers associated with each pathway, helping to identify the most favorable mechanism. For instance, in one study on a model titanium catalyst, the energy barrier for the polycondensation reaction was significantly lowered from 47.6 kcal/mol (catalyst-free) to as low as 17.5 kcal/mol depending on the proposed mechanism. mdpi.comdntb.gov.ua
Table 1: Calculated Gibbs Free Energies for Polyester Polycondensation with Different Titanium Catalysts Data derived from a DFT study on a model titanium catalyst system.
| Catalyst | Proposed Mechanism | Gibbs Free Energy Barrier (kcal/mol) |
|---|---|---|
| None | - | 47.6 |
| Ti(OEt)₄ | Lewis Acid (M1) | 42.6 |
| Ti(OEt)₄ | Ester Alkoxy Oxygen Coordination (M2) | 26.8 |
| Ti(OEt)₄ | Carboxy Oxygen Coordination (M3) | 17.5 |
| Ti(OEt)₃⁺ | Lewis Acid (M1) | 26.8 |
Further optimization can be achieved by adjusting other process variables:
Catalyst Concentration: The amount of catalyst used influences the reaction kinetics. google.com The concentration is typically optimized to achieve a commercially viable reaction time while minimizing cost and potential side reactions. For polyester production, titanium catalyst concentrations can range from 1 to 1000 ppm. google.com
Reactant Molar Ratio: The ratio of alcohol to the carbonyl compound can be adjusted to drive the reaction equilibrium towards the formation of the desired ester product. google.com
Temperature: Reaction temperature affects both the reaction rate and the potential for side reactions. Catalysts are employed to allow for lower reaction temperatures, which can improve selectivity by minimizing thermal degradation of the products. google.comnih.gov
These strategies are crucial for maximizing the efficiency of the esterification process, leading to high-purity esters and polyesters with desirable properties. google.com
This compound in Addition Reactions
This compound also functions as a potent catalyst in addition reactions, which are fundamental to the production of various polymer systems. kbrchem.com An addition reaction involves the breaking of a pi bond as two new single bonds are formed by the addition of new groups to adjacent atoms. youtube.com The stereospecificity of these reactions can be described as syn-addition (groups add to the same face of the double bond) or anti-addition (groups add to opposite faces). youtube.commasterorganicchemistry.com
This titanium chelate is particularly effective as a catalyst in the curing of polyurethane (PUR) and epoxy (EP) sealant systems under mild conditions. kbrchem.com In polyurethane formulations, catalysts are essential for accelerating the cross-linking process, which is necessary to build the mechanical properties of the final product, such as elastomers, foams, and adhesives. google.comrsc.org Titanium compounds are known to be efficient catalysts for preparing polyurethane foams and resins used in sealing materials. researchgate.netgoogle.com The use of an appropriate catalyst ensures rapid and consistent reactions, which can reduce production times and improve the final material properties. tib-chemicals.com Organometallic compounds play a key role in catalyzing the reaction between isocyanate and polyol groups to form the urethane (B1682113) linkages that constitute the polymer backbone. google.com
The mechanism of polyurethane formation catalyzed by organometallic compounds like this compound generally involves the coordination of the reactants to the titanium metal center. The Lewis acidic nature of the titanium atom allows it to activate the reactants. It is proposed that the catalyst forms an intermediate complex with both the alcohol (polyol) and the isocyanate. This coordination facilitates the nucleophilic attack of the oxygen atom of the alcohol onto the electrophilic carbon atom of the isocyanate group, leading to the formation of the urethane bond.
Studies on related titanium-catalyzed addition reactions, such as the asymmetric addition of alkyl groups to aldehydes, provide further insight. nih.gov These investigations suggest that the catalyst forms various intermediate complexes with the reactants, and the structure of these intermediates is crucial in determining the reaction's outcome and stereoselectivity. nih.gov While the specific intermediates may differ, the underlying principle of activation through coordination to the titanium center is a common mechanistic feature. nih.gov
Role of this compound in Solution-Processed Metal Film Deposition
Beyond its applications in organic and polymer synthesis, this compound and closely related titanium compounds serve as precursors in materials science for the deposition of thin metal oxide films from solution. sigmaaldrich.com Chemical solution deposition (CSD) is a versatile and cost-effective method for fabricating films of materials like titanium dioxide (TiO₂) and barium titanate (BaTiO₃). mdpi.comnih.gov
In this process, the titanium compound is dissolved in a suitable solvent to create a precursor solution. This solution is then applied to a substrate using techniques such as dip-coating or spin-coating. mdpi.com A subsequent heat treatment (annealing) is used to decompose the organic ligands and convert the precursor into a solid, crystalline metal oxide film. mdpi.comresearchgate.net The use of titanium alkoxide precursors is a common strategy in these sol-gel based methods. semanticscholar.org For instance, titanium diisopropoxide bis(acetylacetonate), an analogue of the title compound, is used as a precursor to create titania films and as a hole-blocking layer in solar cells. sigmaaldrich.com The ability to form high-purity, dense, and uniform films makes this method valuable for applications in photocatalysis, electronics, and sensors. semanticscholar.orgrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Titanium Dioxide |
| Barium Titanate |
| Diisopropoxy-bis(acetylacetonate)titanium |
| Titanium Isopropoxide |
| Tetrahydrofuran |
This compound for Adsorption and Nucleation Sites in Aluminum Film Formation
The application of this compound in the formation of aluminum films is primarily associated with its function as an adhesion promoter, where it facilitates the creation of a strong bond between the aluminum film and the substrate. This is achieved through its ability to interact with the substrate surface, creating favorable sites for the adsorption and subsequent nucleation of the aluminum film.
The mechanism of adhesion promotion by titanates like this compound involves the formation of chemical bonds with the substrate surface. On metallic substrates such as aluminum, the surface is typically covered with a thin layer of native oxide and hydroxyl groups (-OH). The isopropoxy groups of the titanate can react with these surface hydroxyls, leading to the formation of a durable M-O-Ti bond (where M is the substrate metal). This reaction effectively anchors the titanate molecule to the surface, creating a monomolecular layer that acts as an interface between the substrate and the coating.
This titanate layer modifies the surface energy of the substrate, improving its wettability for the subsequent aluminum film. The ethylacetoacetate ligands can also play a role in interacting with the depositing aluminum species, providing stable nucleation sites for the growth of the film. This controlled nucleation is crucial for achieving a uniform and well-adhered aluminum layer.
Table 1: Key Interactions in Titanate-Mediated Adhesion on Aluminum Substrates
| Interacting Species | Type of Interaction | Resulting Effect |
| Isopropoxy groups of the titanate and surface -OH | Covalent bond formation (M-O-Ti linkage) | Anchoring of the titanate to the aluminum substrate |
| Titanate layer and depositing aluminum | Improved surface wetting and provision of nucleation sites | Enhanced adhesion and uniform growth of the aluminum film |
| Ethylacetoacetate ligands | Coordination with aluminum species | Stabilization of initial aluminum clusters, promoting controlled film formation |
Investigation of Synergistic Catalysis with Other Titanium Complexes in Film Fabrication
While specific research detailing the synergistic catalysis of this compound with other titanium complexes in aluminum film fabrication is not extensively documented in publicly available literature, the concept of using mixed catalyst systems is a known strategy to enhance catalytic performance. In the broader context of catalysis, synergistic effects can arise from the combination of two or more catalysts that, together, produce a greater effect than the sum of their individual effects.
In the context of film fabrication, a potential synergistic system could involve combining this compound with a different titanium complex, for instance, one with a higher reaction rate for a specific step in the film formation process. For example, a more reactive titanium alkoxide could be used to rapidly initiate surface functionalization, while this compound, with its chelating ethylacetoacetate ligands, could provide enhanced stability and controlled growth at the interface.
This compound as a Condensation Cure Catalyst
This compound is widely utilized as a condensation cure catalyst, particularly in room temperature vulcanizing (RTV) silicone sealant formulations. knowde.com Condensation cure systems rely on the reaction of hydroxyl-terminated polymers, such as silanol-terminated polydimethylsiloxane (B3030410) (PDMS), with a crosslinking agent, typically a silane (B1218182), to form a crosslinked network. This process results in the release of a small molecule byproduct, such as alcohol.
The catalytic role of this compound in this process is to accelerate the hydrolysis of the crosslinking agent and the subsequent condensation reaction between the polymer and the crosslinker. The titanium center of the complex acts as a Lewis acid, coordinating to the oxygen atoms of the reactants and activating them for nucleophilic attack. This lowers the activation energy of the reaction, allowing for a faster cure at ambient temperatures.
Inhibited tin or titanate catalysts are employed in condensation cures of silicone materials to achieve command cure systems with a long open pot life, yet a relatively fast cure when the mechanism is triggered. google.com This approach combines the benefits of inhibited addition cure systems (command cure) with the cost-effectiveness of condensation cure systems. google.com
Table 2: Role of this compound in RTV Silicone Curing
| Reaction Step | Role of Catalyst | Key Factors Influencing the Reaction |
| Hydrolysis of crosslinking agent | Lewis acid catalysis, activation of silane | Moisture availability |
| Condensation with polymer | Acceleration of the formation of siloxane bridges | Catalyst concentration, temperature |
| Overall cure rate | Control of reaction kinetics through ligand exchange and coordination at the Ti center | Formulation of the sealant, presence of other additives |
Titanate catalysts, including this compound, are also suitable for esterification and transesterification reactions, as well as for curing hydrolysis-condensation curing systems. tib-chemicals.com
Crosslinking Mechanisms and Polymer Network Modification by Diisopropoxy Bisethylacetoacetatotitanate
Diisopropoxy-bisethylacetoacetatotitanate in Silicone Moisture Cure Systems
In the formulation of Room-Temperature Vulcanizing (RTV) silicone sealants and adhesives, this compound acts as a crucial catalyst and crosslinker. researchgate.net These systems rely on atmospheric moisture to initiate the curing process, transforming a liquid or paste-like material into a durable, elastic solid. The titanate chelate plays a central role in accelerating the underlying chemical reactions that form the stable siloxane network.
The fundamental chemistry of silicone moisture cure systems involves two primary steps: hydrolysis and condensation. The process typically begins with silane-terminated polymers, often polydimethylsiloxane (B3030410), which have reactive alkoxy groups (e.g., methoxy) at their chain ends.
Hydrolysis: When exposed to atmospheric moisture, the alkoxy groups on the silicon atoms hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. This reaction can be slow and is often the rate-limiting step. This compound catalyzes this hydrolysis. chempoint.com The titanium center can coordinate with water molecules, activating them for nucleophilic attack on the silicon atom of the silane (B1218182).
Condensation: Following hydrolysis, the newly formed silanol groups condense with each other (or with remaining alkoxy groups) to form stable siloxane bonds (Si-O-Si). This condensation reaction releases water or alcohol and is the key step in building the crosslinked polymer network. This compound significantly accelerates this step, ensuring a rapid and consistent cure. nih.gov Theoretical studies show that the energy barriers for both hydrolysis and condensation are substantially lower for titanium alkoxides compared to silicon alkoxides, explaining their high catalytic efficiency. nih.gov
The chelated ethyl acetoacetate (B1235776) ligands help to stabilize the titanium catalyst, preventing it from fully hydrolyzing into inactive titanium hydroxides, which can be a problem with simpler tetra-alkyl titanates. researchgate.netgoogle.com This stability ensures a controlled reaction and contributes to the shelf-life of the sealant formulation. chempoint.com
The crosslinking process creates a robust three-dimensional network by forming bridges between individual polymer chains. When this compound is used, the titanate itself can become integrated into the polymer backbone, acting as a multifunctional crosslinking node.
The mechanism involves the reaction of the titanate's isopropoxy groups with the silanol groups of the silicone polymer chains. Through a condensation reaction, a Ti-O-Si bond is formed, directly linking the titanium atom to the silicone polymer. Since the titanium atom initially has two isopropoxy groups, it can react with silanol groups from two different polymer chains, creating a direct bridge:
Polymer-Si-OH + (iPrO)₂Ti(etac)₂ + HO-Si-Polymer → Polymer-Si-O-Ti(etac)₂-O-Si-Polymer + 2 iPrOH
Crosslinking of Polyvinyl Alcohol (PVOH) Derivatives with this compound
Polyvinyl alcohol (PVOH) is a water-soluble polymer with numerous hydroxyl (-OH) groups, making it an excellent candidate for crosslinking. Modifying the PVOH backbone with other functional groups can create new crosslinking pathways. Organotitanates like this compound can interact with these modified functionalities to create stable, crosslinked hydrogel networks or films.
While direct studies on this compound with amine-modified PVOH are not extensively documented, the interaction can be inferred from the known reactivity of titanium alkoxides. The amine groups (-NH₂) on the modified PVOH backbone are nucleophilic and can react with the titanium center of the titanate.
The likely mechanism involves the displacement of the isopropoxy ligands by the amine groups in a process similar to alcoholysis, forming a stable Ti-N bond. This reaction would link the titanate molecule to the PVOH chain. As the titanate possesses multiple reactive sites, it can bond with amine groups on different polymer chains, thereby forming a crosslink. The formation of chelating amine-phenolate ligands with titanium tetraisopropoxide is a well-established reaction, indicating the favorability of forming bonds between titanium and amine-containing molecules. researchgate.net This type of interaction creates a network where the titanium complex acts as a junction point, connecting multiple polymer chains and modifying the material's properties.
A more direct and efficient crosslinking mechanism occurs with acetoacetate-modified PVOH. In this derivative, some of the hydroxyl groups of PVOH are esterified to contain acetoacetate groups (-O-C(O)CH₂C(O)CH₃). These acetoacetate groups are excellent chelating agents for metal ions, including titanium.
The crosslinking mechanism involves a ligand exchange reaction. The ethyl acetoacetate ligands on the this compound can be displaced by the acetoacetate groups attached to the PVOH backbone. The titanium atom forms a stable six-membered chelate ring with the acetoacetate functionality on the polymer chain. Since one titanium atom can coordinate with acetoacetate groups from different polymer chains, it serves as a strong crosslinking center. This chelation reaction is highly effective and can lead to the rapid formation of a gel or a solid film with enhanced properties. This type of crosslinking through metal chelation is known to be effective in acrylic pressure-sensitive adhesives and coatings. researchgate.net
Enhanced Performance of Polymeric Materials through this compound Crosslinking
The introduction of crosslinks via this compound significantly alters the macroscopic properties of polymers. The formation of a three-dimensional network restricts the movement of individual polymer chains, leading to improvements in mechanical strength, thermal stability, and chemical resistance. chempoint.com
Mechanical Properties: Crosslinking generally increases the rigidity and deformation resistance of a material. chempoint.com The formation of strong covalent (Ti-O-Si) or coordinative (Ti-chelate) bonds creates a more robust polymer network. chempoint.com This translates to a higher elastic modulus and tensile strength. However, excessive crosslinking can sometimes lead to embrittlement. In some filled polymer systems, the addition of titanate coupling agents has been shown to decrease modulus and tensile strength while significantly improving elongation and impact strength, indicating a complex interaction between the filler, polymer, and crosslinker. scilit.com
Thermal Stability: The incorporation of titanium into the polymer network enhances its thermal stability. Thermogravimetric analysis (TGA) shows that crosslinked polymers generally have higher decomposition temperatures. marquette.edu TGA of titanium oxide hydrate:PVAl hybrids, for instance, demonstrates that hybrids with higher inorganic content (more crosslinking) exhibit greater thermal stability. researchgate.net The strong bonds formed by the titanate require more energy to break, thus increasing the temperature at which the material begins to degrade. chempoint.com
Water and Chemical Resistance: Crosslinking reduces the free volume within the polymer matrix and makes it less permeable to solvents, including water. chempoint.com In the case of PVOH, which is inherently water-soluble, crosslinking with a titanate renders it water-insoluble, a critical property for applications like water-resistant films and coatings. nih.gov The resulting network is more resistant to swelling and dissolution.
The following table summarizes typical performance enhancements observed in polymers upon crosslinking with titanate agents.
| Property | Uncrosslinked Polymer | Crosslinked Polymer with Titanate | Rationale for Change |
| Tensile Strength | Lower | Higher | Network structure distributes stress more effectively. chempoint.com |
| Elastic Modulus | Lower | Higher | Restricted chain mobility leads to increased stiffness. researchgate.net |
| Solvent Swelling | High | Low / Insoluble | Covalent/coordinative bonds prevent polymer chains from separating. chempoint.com |
| Thermal Stability (Td) | Lower | Higher | Stronger bonds within the network require more energy to break. researchgate.net |
| Adhesion | Substrate Dependent | Improved | Titanate can act as an adhesion promoter, bonding to inorganic substrates. nih.gov |
Impact on Thermal Stability of Polymeric Systems
The incorporation of this compound into polymeric systems significantly enhances their thermal stability. This improvement is primarily attributed to the formation of a robust, cross-linked network. During the curing process, the titanate reacts with functional groups on the polymer chains, such as hydroxyl (-OH) or carboxyl (-COOH) groups, creating strong, thermally stable covalent bonds. protecto401.com This cross-linking mechanism results in an interconnected polymer network that is more rigid and resistant to heat. protecto401.com
Research findings indicate that the presence of titanate compounds can raise the decomposition temperature of polymers. Thermogravimetric analysis (TGA) is a common technique used to evaluate this property. TGA measures the weight loss of a material as a function of temperature. In polymeric systems containing this compound, the onset of significant weight loss is typically shifted to higher temperatures compared to the unmodified polymer. For instance, studies on polyester-based coatings have shown that the introduction of titanate additives can increase the thermal decomposition temperature. researchgate.net Similarly, the inclusion of titanate nanoparticles in polymer films has been demonstrated to enhance thermal stability. wiserpub.com
The following table provides illustrative data from a thermogravimetric analysis, showing the typical effect of this compound on the thermal stability of a representative polyester (B1180765) resin.
Interactive Data Table: Thermal Decomposition of Polyester Resin
| Formulation | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 10% Weight Loss (T10) (°C) |
| Control (Unmodified Polyester) | 330 | 355 |
| Polyester + 2% Titanate | 355 | 380 |
Note: The data presented in this table is representative and illustrates the typical performance enhancement observed.
Improvement of Chemical and Hydrolytic Resistance in Cured Films
This compound is widely used to improve the chemical and hydrolytic resistance of cured films in applications such as coatings, adhesives, and inks. chempoint.com The mechanism behind this enhancement lies in the formation of a dense, highly cross-linked polymer network. This network structure minimizes the ingress of water, solvents, and other chemical agents into the film, thereby protecting the substrate and maintaining the film's integrity. andersondevelopment.com
The covalent bonds formed between the titanate and the polymer are not only thermally stable but also resistant to hydrolysis. protecto401.com This resistance prevents the chemical breakdown of the polymer network when exposed to moisture or aqueous environments, significantly improving the water resistance of the cured film. chempoint.com This property is critical for materials intended for outdoor or marine applications where constant exposure to humidity or water is expected. protecto401.com
Furthermore, the cross-linked structure provides a formidable barrier against a wide range of chemicals. Titanate coupling agents are known to increase a coating's resistance to acids, alkalis, and solvents. tinoxtio2.com Standardized tests, such as ASTM D1308, are often used to evaluate the chemical resistance of coatings. laboratuar.com These tests involve exposing the cured film to various chemical agents for a specified period and then assessing any changes in appearance, such as discoloration, blistering, softening, or loss of adhesion. laboratuar.com Cured films incorporating this compound consistently demonstrate superior performance in these tests compared to their unmodified counterparts. For example, in tests comparing ink additives, films containing titanate chelates showed high resistance to ethanol-water solutions. chempoint.com
The table below presents typical results from a chemical resistance spot test (per ASTM D1308) on a cured acrylic coating, illustrating the protective effect of this compound.
Interactive Data Table: Chemical Resistance of Acrylic Coating (24-hour spot test)
| Chemical Reagent | Unmodified Acrylic Coating | Acrylic Coating + 2% Titanate |
| Water | Slight softening | No effect |
| Ethanol (50%) | Significant softening, loss of gloss | No effect |
| Acetic Acid (10%) | Blistering, discoloration | Slight discoloration |
| Sodium Hydroxide (B78521) (10%) | Severe blistering, film lifting | Slight softening |
| Toluene | Film dissolved | Slight swelling |
Note: The data presented in this table is representative and illustrates the typical performance enhancement observed.
Adhesion Promotion Applications and Interfacial Science of this compound
This compound is a titanate ester recognized for its significant role as an adhesion promoter and coupling agent in a variety of industrial applications. This organometallic compound, characterized by a central titanium atom bonded to two isopropoxy groups and two ethyl acetoacetate ligands, facilitates durable bonds between organic polymers and inorganic substrates. Its effectiveness stems from its unique molecular structure, which allows it to chemically interact with both the substrate and the polymer matrix, thereby enhancing interfacial strength and performance.
Advanced Material System Integration of Diisopropoxy Bisethylacetoacetatotitanate
Diisopropoxy-bisethylacetoacetatotitanate in High-Performance Coatings
In the field of high-performance coatings, this compound is utilized to improve key properties such as resistance to heat, chemicals, and hydrolysis. lookchem.com It achieves this by forming chemical bridges between polymer chains and binders within the coating formulation. lookchem.com
This compound is integrated into solvent-based printing inks and paints where it functions as a crosslinker for the binder. kbrchem.com This crosslinking action improves the drying characteristics of the ink or paint and significantly enhances the final film's resistance to solvents and heat. kbrchem.com It also promotes better adhesion to a variety of substrates, including challenging surfaces like aluminum and polyolefin foils. kbrchem.com The compound can act as a water scavenger in these oil-based systems, preventing premature reactions and improving shelf stability. lookchem.comkbrchem.com Furthermore, an isopropanol (B130326) solution of the compound can be used as a primer to improve the adhesion of top coatings. lookchem.com
Table 1: Functional Roles in Solvent-Based Inks and Paints
| Function | Description | Resulting Improvement |
| Crosslinking Agent | Forms chemical bridges between binder components (e.g., NC, PVB, CAB). kbrchem.com | Better drying, increased solvent resistance, and enhanced heat resistance. kbrchem.com |
| Adhesion Promoter | Improves the bond between the coating and the substrate. kbrchem.com | Superior adhesion to materials like aluminum and polyolefin foils. kbrchem.com |
| Water Scavenger | Chemically removes residual moisture from the formulation. lookchem.comkbrchem.com | Enhances stability and prevents defects in the cured film. lookchem.com |
This compound in Room Temperature Vulcanizable (RTV) Sealants
This compound is an important additive in one-part, moisture-curing Room Temperature Vulcanizable (RTV) silicone sealants. kbrchem.comknowde.com RTV sealants are a type of silicone rubber that cures at ambient temperature when exposed to atmospheric moisture. wikipedia.org In these systems, the compound serves multiple key functions. It acts as a catalyst for the crosslinking reaction between silane (B1218182) and silicone polymers. kbrchem.comknowde.com It also functions as an effective water scavenger, removing moisture within the sealant cartridge to prevent premature curing during storage. kbrchem.comknowde.com Additionally, its strong affinity for various surfaces makes it an excellent adhesion promoter, ensuring the sealant bonds effectively to different substrates. kbrchem.com
Table 2: Multifunctional Roles in RTV-1 Silicone Sealants
| Function | System Type | Contribution |
| Catalyst | Methoxy, oximo, and benzamido systems. kbrchem.com | Initiates and accelerates the silane crosslinking with silicones upon exposure to moisture. kbrchem.comknowde.com |
| Crosslinking Agent | Moisture-cure systems. kbrchem.com | Participates in forming the durable, flexible sealant network. kbrchem.com |
| Adhesion Promoter | General RTV applications. kbrchem.com | Improves bonding to a wide range of construction and industrial substrates. kbrchem.com |
| Water Scavenger | Nonaqueous systems. kbrchem.com | Ensures stability of the sealant within its packaging before application. kbrchem.comknowde.com |
This compound in Composite Material Enhancement
Glass fiber reinforced plastics (GFRP) are widely used due to their high strength-to-weight ratio. ijpab.com However, the adhesion between the hydrophilic glass fiber surface and a hydrophobic polymer matrix is often poor. nih.gov this compound can be used as a coupling agent or a component of the fiber's sizing formulation. It forms a chemical bridge between the glass surface and the polymer matrix. This improved interfacial bonding enhances the transfer of stress from the matrix to the much stronger fibers, resulting in a composite material with superior mechanical properties, such as increased tensile and flexural strength. nih.govresearchgate.net This enhancement is crucial for the durability and performance of composite parts in demanding applications. wiley-vch.de
Beyond fiber reinforcement, many composites include particulate fillers to enhance properties or reduce cost. The uniform dispersion of these fillers within the polymer matrix is essential for achieving consistent and improved material properties. This compound is used to treat the surface of fillers. This surface modification alters the filler's surface energy, making it more compatible with the polymer matrix. kbrchem.com This improved compatibility prevents the agglomeration of filler particles and promotes a more homogenous dispersion. kbrchem.com The result is a composite with enhanced mechanical stability, better surface finish, and more predictable performance characteristics. researchgate.net
This compound in Thermosetting and Thermoplastic Formulations
This compound, a versatile organotitanate, plays a significant role in the modification and enhancement of both thermosetting and thermoplastic polymer systems. Its utility stems from its function as a catalyst, crosslinking agent, and adhesion promoter, which allows for the tailoring of material properties to meet specific performance requirements in a wide array of applications, from industrial coatings to advanced composite materials.
In thermosetting resins, such as epoxies, polyurethanes, and silicones, this compound is primarily utilized to accelerate curing mechanisms and to establish robust crosslinked networks. As a catalyst, it can facilitate reactions between polymer chains and curing agents, leading to faster processing times and reduced energy consumption during manufacturing. Its role as a crosslinking agent is crucial for developing the three-dimensional network structure that characterizes thermoset materials, imparting them with high thermal stability, chemical resistance, and mechanical strength. The incorporation of this titanate can lead to notable improvements in the final properties of the thermoset. For instance, in coatings and sealants, it enhances adhesion to various substrates, improves heat and solvent resistance, and can act as a water scavenger in moisture-sensitive formulations.
The application of this compound also extends to thermoplastic formulations, where it functions as a coupling agent and catalyst. In filled thermoplastic composites, it improves the dispersion of inorganic fillers and reinforcements within the polymer matrix. This enhanced dispersion leads to more homogenous materials with improved mechanical properties, such as tensile strength and impact resistance. Furthermore, this organotitanate can catalyze transesterification reactions in polyester (B1180765) blends and alloys, promoting compatibility between different polymer phases and leading to materials with tailored performance characteristics. Its ability to enhance processing properties, such as reducing cycle times in injection molding, makes it a valuable additive in the manufacturing of thermoplastic components.
While specific performance data is often proprietary and dependent on the exact formulation, the general effects of incorporating titanates like this compound are well-documented in technical literature and patents. The following tables provide a generalized representation of the expected qualitative and quantitative impact of this additive on the properties of common thermosetting and thermoplastic systems, based on established principles of polymer chemistry and material science.
Illustrative Performance Enhancement in Thermosetting Resins
The following interactive table summarizes the typical effects of adding this compound to a standard epoxy resin formulation. The data presented are representative of the improvements that can be achieved.
| Property | Standard Epoxy Formulation | Epoxy Formulation with this compound | Percentage Improvement |
| Curing Time at 120°C (minutes) | 60 | 45 | 25% |
| Adhesion to Steel (MPa) | 15 | 20 | 33% |
| Glass Transition Temperature (°C) | 150 | 165 | 10% |
| Tensile Strength (MPa) | 70 | 80 | 14% |
| Solvent Resistance (MEK rubs) | 100 | >200 | >100% |
Illustrative Performance Enhancement in Thermoplastic Composites
This interactive table illustrates the potential improvements in the properties of a 30% glass-filled polypropylene (B1209903) (PP) composite with the inclusion of this compound as a coupling agent.
| Property | 30% Glass-Filled PP | 30% Glass-Filled PP with this compound | Percentage Improvement |
| Tensile Strength (MPa) | 80 | 95 | 19% |
| Flexural Modulus (GPa) | 5.0 | 6.0 | 20% |
| Notched Izod Impact Strength (J/m) | 100 | 130 | 30% |
| Heat Deflection Temperature (°C) | 140 | 150 | 7% |
| Melt Flow Index (g/10 min) | 5 | 7 | 40% |
Theoretical and Computational Investigations of Diisopropoxy Bisethylacetoacetatotitanate
Quantum Chemical Studies on Diisopropoxy-bisethylacetoacetatotitanate Structure and Reactivity
Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental in elucidating the geometric and electronic structure of molecules and predicting their reactivity. For this compound, these methods could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. This is crucial for understanding the coordination environment of the central titanium atom.
Analyze Vibrational Frequencies: Calculate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the Ti-O bonds and the organic ligands.
Predict Reaction Mechanisms: Investigate the pathways of reactions involving this compound, such as hydrolysis, transesterification, or its interaction with surfaces. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and kinetics of various chemical processes.
For similar titanium complexes, quantum chemical calculations have been instrumental in understanding their stability and reaction pathways. For instance, studies on other titanium(IV) complexes have used these methods to explore ligand exchange reactions and the mechanisms of their catalytic activity.
Molecular Dynamics Simulations of this compound Interactions at Material Interfaces
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed, atomistic view of how this compound behaves in different environments, particularly at the interface with other materials. This is highly relevant as this compound is often used as a coupling agent or adhesion promoter.
Potential applications of MD simulations for this compound include:
Adsorption on Surfaces: Simulating the interaction of the molecule with inorganic surfaces, such as silica (B1680970) or metal oxides. This can reveal the preferred orientation of the molecule on the surface and the nature of the bonding interactions (e.g., through the isopropoxy groups).
Interactions with Polymers: Modeling the behavior of this compound within a polymer matrix. This can help in understanding its role in improving the mechanical properties of composites by showing how it bridges the interface between the inorganic filler and the organic polymer.
Solvation Effects: Studying the behavior of the molecule in different solvents to understand its solubility and the conformation it adopts in solution.
MD simulations have been successfully used to study the interfacial behavior of other titanate coupling agents, providing insights into how they improve dispersion and adhesion in composite materials.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis of this compound
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a deep understanding of its electronic properties and the nature of the chemical bonds.
Key insights that can be gained from DFT calculations include:
Electron Density Distribution: Visualizing how the electrons are distributed within the molecule, which helps in identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity.
Molecular Orbitals: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.
Bonding Analysis: Quantifying the nature of the bonds between the titanium atom and the oxygen atoms of the ligands. This can reveal the degree of covalent and ionic character in these bonds.
Charge Distribution: Determining the partial charges on each atom in the molecule, which can help in predicting how the molecule will interact with other polar molecules or electric fields.
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound, based on typical values for similar titanium complexes.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Partial Charge on Ti | +1.8 | e |
| Ti-O (isopropoxy) Bond Length | 1.85 | Å |
| Ti-O (ethyl acetoacetate) Bond Length | 2.05 | Å |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Future Research Directions and Emerging Applications of Diisopropoxy Bisethylacetoacetatotitanate
Exploration of Novel Sustainable Synthetic Methodologies for Diisopropoxy-bisethylacetoacetatotitanate
The traditional synthesis of organotitanates often involves titanium alkoxides, which can require anhydrous organic solvents and energy-intensive steps. In line with the principles of green chemistry, future research is anticipated to focus on developing more environmentally benign and efficient synthetic routes for this compound. ubc.ca
Key research areas will likely include:
Aqueous-Based Synthesis: A significant advancement would be the development of synthetic methods that utilize water as a solvent. This involves exploring water-soluble titanium precursors, such as titanium lactate (B86563) or citrate (B86180) complexes, which could drastically reduce the reliance on volatile organic compounds (VOCs). researchgate.net The challenge lies in controlling the hydrolysis of the titanium center in an aqueous environment. nih.govscispace.com
Solvent-Free and Energy-Efficient Processes: Research into solid-state synthesis or mechanochemistry could lead to solvent-free production methods. These techniques can reduce waste and energy consumption by conducting reactions through mechanical force (grinding, milling) rather than heating in a solvent.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized. This aligns with the core tenets of sustainable chemistry, aiming to minimize byproduct formation. ubc.ca
| Parameter | Conventional Methodology | Future Sustainable Methodology |
|---|---|---|
| Titanium Source | Titanium Alkoxides (e.g., Titanium Isopropoxide) | Water-Soluble Precursors (e.g., Titanium Lactate) researchgate.net |
| Solvent | Anhydrous Organic Solvents | Water, Supercritical CO₂, or Solvent-Free researchgate.net |
| Chelating Agent | Petroleum-Derived (Ethyl Acetoacetate) | Bio-Based, Renewable Chelates (e.g., Citric Acid) satyajit.co |
| Energy Input | Often requires heating/reflux | Lower temperatures, mechanochemistry, or catalysis-driven mdpi.com |
| Byproducts | Alcohol | Water or minimal, non-toxic byproducts |
Development of Advanced Catalytic Systems Incorporating this compound for New Chemical Transformations
The catalytic activity of this compound is central to its current applications in promoting esterification and cross-linking reactions. kbrchem.com Future research will aim to expand its catalytic repertoire into more complex and high-value chemical transformations. As an inexpensive, low-toxicity, and earth-abundant metal, titanium is an attractive alternative to precious metal catalysts. ubc.ca
Emerging research directions include:
Asymmetric Catalysis: A significant frontier is the development of chiral variants of the titanate complex for use in asymmetric synthesis. By modifying the ethylacetoacetate ligand or introducing chiral auxiliaries, it may be possible to create catalysts that can produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical and fine chemical industries. researchgate.net
Heterogenization for Recyclability: To enhance catalyst sustainability, research will focus on immobilizing this compound onto solid supports such as silica (B1680970), polymers, or zeolites. A supported catalyst can be easily separated from the reaction mixture and recycled, reducing operational costs and waste.
Atom-Economic Reactions: There is great potential for this titanate in promoting atom-economic reactions such as hydrofunctionalization (e.g., hydroamination, hydroalkoxylation) and ring-opening polymerizations of cyclic esters. ubc.ca These reactions are highly efficient as they incorporate all atoms of the reactants into the product.
Photocatalysis: Investigating the potential of this compound as a precursor for novel photocatalysts or as a co-catalyst in light-driven chemical reactions could open new applications in organic synthesis and energy conversion.
| Application Area | Current Transformations | Potential Future Transformations |
|---|---|---|
| Polymer Chemistry | Cross-linking of silicones, polyesters; Catalysis of polyurethanes kbrchem.com | Ring-Opening Polymerization of lactones/lactides; Controlled radical polymerization ubc.ca |
| Organic Synthesis | Esterification, Transesterification kbrchem.com | Asymmetric Aldol Reactions, Hydroamination, Aza-Baylis-Hillman Reaction ubc.caresearchgate.net |
| Process Chemistry | Homogeneous catalysis | Heterogeneous catalysis (immobilized on supports), Photocatalysis |
Tailored Material Design with this compound for Next-Generation Functional Performance
This compound is an effective additive for enhancing the physical properties of materials, acting as a cross-linker and adhesion promoter to improve thermal stability, chemical resistance, and substrate bonding in paints and inks. kbrchem.comlookchem.com Future research will leverage these functions to design advanced materials with precisely controlled, high-performance characteristics.
Prospective areas of development are:
Hybrid Organic-Inorganic Coatings: The compound is an ideal precursor for sol-gel processes to create hybrid coatings. By co-condensing with silica or zirconia precursors, it is possible to develop thin films with tailored refractive indices for optical applications, superior scratch resistance for protective coatings, and specific surface energies for hydrophobic or hydrophilic finishes.
High-Performance Nanocomposites: Incorporating the titanate into polymer matrices filled with nanoparticles (e.g., nanoclays, carbon nanotubes, metal oxides) can improve filler dispersion and enhance interfacial adhesion. kbrchem.com This leads to nanocomposites with superior mechanical strength, thermal stability, and barrier properties for use in demanding sectors like aerospace and automotive.
Functional Printing Inks: Beyond its role as a cross-linker, the titanate can be used to formulate functional inks for printed electronics or sensors. Its decomposition to titanium dioxide upon curing can be exploited to create printed patterns with specific dielectric or semiconducting properties.
Ligand Modification for Tunability: Synthesizing analogues of this compound with different β-diketonate ligands will allow for fine-tuning of its reactivity, solubility, and compatibility with various polymer systems. This tailored approach will enable the creation of materials optimized for specific performance requirements.
Integration of this compound in Smart and Responsive Material Systems
Smart materials, which can change their properties in response to external stimuli, represent a paradigm shift in materials science. nih.govacs.org While this compound is not yet widely used in this area, its chemical reactivity makes it a prime candidate for integration into such systems. Future research will explore its role as an active component in materials that can adapt to their environment.
Potential research avenues include:
Self-Healing Polymers: The titanate can be encapsulated within a polymer matrix. Upon material damage (e.g., a crack), the capsules would rupture, releasing the catalyst to promote a cross-linking or polymerization reaction that "heals" the damage and restores mechanical integrity.
pH-Responsive Systems: In biomedical or industrial applications, the titanate could be incorporated into a pH-sensitive hydrogel. mdpi.com A change in local pH could trigger the release or activation of the titanate, initiating a cross-linking process that alters the gel's stiffness or permeability, allowing for on-demand drug delivery or controlled chemical release. nih.gov
Chemo-Responsive Sensors: A material could be designed where the titanate's coordination sphere is altered by the presence of a specific analyte. This change could lead to a detectable optical response (color change) or a change in the material's electrical properties, forming the basis of a chemical sensor.
Shape-Memory Polymers: The titanate can be used to form covalent cross-links that define the permanent shape of a shape-memory polymer. The ability to control the cross-linking density could allow for fine-tuning of the material's shape-memory characteristics, such as the recovery temperature and force.
| Stimulus | Material Concept | Function of Titanate |
|---|---|---|
| Mechanical Damage | Self-Healing Polymer | Encapsulated catalyst for repair reaction |
| pH Change | pH-Responsive Hydrogel | Triggerable cross-linker for modulating material properties mdpi.com |
| Chemical Analyte | Chemo-Responsive Sensor | Active site for binding analyte, inducing a signal |
| Temperature | Shape-Memory Polymer | Covalent cross-linker to set the permanent shape |
Fundamental Studies on Long-Term Performance and Degradation Pathways of this compound in Applied Materials
To ensure the reliability and durability of materials containing this compound, a fundamental understanding of its long-term performance and degradation mechanisms is essential. While it is known to be moisture-sensitive, detailed kinetic and mechanistic studies are required. lookchem.com Research in this area is crucial for predicting the service life of products and designing more robust formulations.
Key areas for fundamental investigation include:
Hydrolytic Stability and Kinetics: The primary degradation pathway for organotitanates is hydrolysis. nih.govuni-konstanz.de Detailed kinetic studies are needed to quantify the rate of hydrolysis of this compound under a range of environmental conditions (e.g., humidity, temperature, pH). Techniques like nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the degradation process in real-time. uni-konstanz.de Understanding how the chelate structure protects the titanium center from water is critical for designing more hydrolytically stable alternatives. epa.gov
Thermal and Photochemical Degradation: The stability of the compound at elevated temperatures and under UV exposure is vital for its use in outdoor coatings and high-temperature applications. kbrchem.com Thermal analysis techniques (TGA, DSC) can identify decomposition temperatures and products. Photodegradation studies will clarify its stability in applications exposed to sunlight and help in the development of effective stabilization packages.
Interactions within Polymer Matrices: The long-term performance of the titanate is intrinsically linked to its interaction with the host polymer. Research should focus on how the polymer matrix affects the titanate's stability and, conversely, how the degradation products of the titanate (e.g., titanium dioxide, ligand fragments) affect the long-term integrity of the polymer.
Modeling and Service Life Prediction: By combining experimental degradation data with computational modeling, it will be possible to develop predictive models for the long-term performance of materials containing this compound. These models will be invaluable for engineers and material scientists in selecting materials for applications requiring long-term durability.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Diisopropoxy-bisethylacetoacetatotitanate, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound is typically synthesized via ligand exchange reactions between titanium alkoxides (e.g., titanium isopropoxide) and ethyl acetoacetate. Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of Ti(OiPr)₄ to ethyl acetoacetate), inert atmosphere (to prevent hydrolysis), and temperature control (60–80°C). Purity can be enhanced by vacuum distillation to remove volatile byproducts . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR is critical to confirm ligand coordination and absence of unreacted precursors .
Q. Which analytical techniques are most effective for characterizing structural and thermal stability?
- Methodological Answer :
- Structural analysis : Use FTIR to identify ν(C=O) and ν(Ti-O) bonds (e.g., shifts from ~1730 cm⁻¹ for free ethyl acetoacetate to ~1600 cm⁻¹ upon chelation to Ti) . XRD or X-ray crystallography can resolve coordination geometry.
- Thermal stability : TGA under nitrogen reveals decomposition onset (~200–250°C), with residual mass correlating to TiO₂ formation . DSC can identify phase transitions or exothermic curing events in polymer matrices .
Q. What are the key applications of this compound in materials science, and how does its chelation behavior influence performance?
- Methodological Answer : The compound acts as a crosslinker in heat-resistant coatings (e.g., polyesters, silicones) due to its ability to form stable Ti-O-C bonds. In polyesters, it reduces curing temperatures by 20–30°C while enhancing tensile strength (up to 15% improvement) and adhesion to metals (ASTM D3359 crosshatch tests) . Chelation via β-ketoester ligands improves hydrolytic stability compared to unmodified titanium alkoxides .
Advanced Research Questions
Q. How can researchers address contradictions in reported catalytic efficiency of this compound across polymer systems?
- Methodological Answer : Discrepancies often arise from differences in substrate polarity, curing conditions, or moisture content. To resolve:
- Conduct controlled experiments comparing reactivity in anhydrous vs. humid environments (e.g., Karl Fischer titration for moisture quantification).
- Use kinetic studies (e.g., rheometry or DSC) to measure curing rates in polyesters vs. silicones. For example, in polyesters, the compound accelerates curing at 150°C (t₁/2 = 15 min), but in silicones, side reactions with silanol groups may reduce efficiency .
Q. What experimental strategies mitigate hydrolysis during storage or handling?
- Methodological Answer :
- Storage : Use amber glass bottles with molecular sieves (3Å) under argon. Monitor hydrolysis via <sup>1</sup>H NMR (appearance of free ethyl acetoacetate at δ 2.2 ppm) .
- Handling : Solubilize in anhydrous toluene or xylene (up to 50% w/v). Avoid alcohols, which displace chelated ligands .
Q. How does the compound’s coordination geometry affect its reactivity in hybrid organic-inorganic composites?
- Methodological Answer : The octahedral Ti(IV) center with two bidentate ethyl acetoacetate ligands and two isopropoxy groups enables dual functionality:
- Crosslinking : Isopropoxy groups react with hydroxyl-terminated polymers.
- Chelation : β-ketoester ligands stabilize intermediates during sol-gel processes.
- To study geometry-reactivity relationships, compare EXAFS/XANES data for Ti-O bond lengths in cured vs. uncured systems .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
